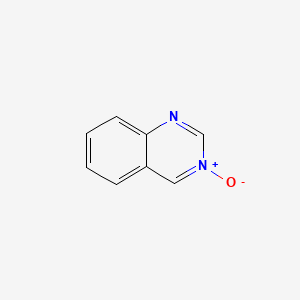
Quinazoline 3-oxide
Übersicht
Beschreibung
Quinazoline 3-oxide is a biologically relevant azaaromatic oxide. It has attracted considerable attention due to its reactivity as an intermediate in the synthesis of quinazoline analogues and their ring-expanded derivatives .
Synthesis Analysis
The synthesis of quinazoline 3-oxides and their derivatives has been a subject of interest due to their role as intermediates in the synthesis of quinazoline analogues . A novel and efficient protocol concerning palladium catalyzing the three-component reaction of 2-azidobenzaldehyde, isocyanide, and hydroxylamine hydrochloride has been developed. This method allows the rapid elaboration of quinazoline 3-oxides in a one-pot fashion .Molecular Structure Analysis
Quinazoline 3-oxides are valuable intermediates in the synthesis of benzodiazepine analogues and other polycyclic compounds of biological importance . The presence of a halogen atom on the fused benzo ring of the quinazoline 3-oxide framework would facilitate further chemical transformation via transition metal catalyzed cross-coupling reactions to afford polysubstituted derivatives .Chemical Reactions Analysis
Quinazoline 3-oxides have been used as intermediates in various chemical reactions. For instance, they have been used in the synthesis of benzodiazepine analogues . An unexpected copper (II)-catalyzed three-component reaction of quinazoline-3-oxide, alkylidenecyclopropane and water under mild conditions has also been reported .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformation
Quinazoline 3-oxides and their derivatives are significant in the realm of synthetic chemistry. They are known for their reactivity as intermediates in synthesizing quinazoline analogs and ring-expanded derivatives. This makes them valuable in medicinal chemistry for designing and creating new derivatives or analogs to address various diseases (Mphahlele, 2022).
UV-Spectrophotometry in Quantitative Determination
The quantitative determination of biologically active quinazoline derivatives can be achieved through UV-spectrophotometry. This method has proven effective in preclinical trials for substances demonstrating pharmacological effects such as antidepressant, anxiolytic, and nootropic properties. The development of UV-spectrophotometric methods aids in controlling the quality of these substances (Mishchenko, Lazaryan, & Lihota, 2020).
Catalytic Synthesis Techniques
Quinazoline N-oxides have been synthesized using catalytic methods like Rh(III)-catalyzed C-H activation-amidation of ketoximes and subsequent Zn(II)-catalyzed cyclization. This process explores the substrate scope and functional group compatibility, demonstrating the utility of relay catalysis by Rh(III) and Zn(II) (Wang et al., 2016).
Anticancer Drug Development
Quinazoline derivatives, including quinazoline 3-oxides, have been extensively studied for their potential as anticancer drugs. These compounds have demonstrated a wide range of biological properties, such as anticancer, antibacterial, anti-inflammatory, and antimalarial activities. The development of novel quinazoline compounds as anticancer drugs remains a promising field due to their ability to inhibit various therapeutic protein targets (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).
Oxidative Coupling and Functionalization
Copper-catalyzed oxidative coupling between quinazoline 3-oxides and unactivated aldehydes is an efficient approach to produce functionalized quinazolines. This technique is notable for its versatility with both aliphatic and aromatic aldehydes (Fan et al., 2016).
Synthesis of Quinazolin-4(3H)-ones
The synthesis of quinazolin-4(3H)-ones through the reaction of quinazoline-3-oxides with primary amines under metal-free and mild reaction conditions has been developed. This approach is applicable to a broad range of substrates and employs tert-butyl hydroperoxide as the oxidant (Luo et al., 2022).
Wirkmechanismus
The mechanism of action of quinazoline 3-oxides involves the formation of an ethoxymethyleneamino derivative or Schiff base followed by cyclocondensation . The 3-CR mainly involves concatenation of azide–isocyanide denitrogenative coupling, condensation with hydroxylamine and 6- exo-dig cyclization .
Safety and Hazards
The safety data sheet for a related compound, 6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)quinazoline 3-oxide, indicates that it may cause an allergic skin reaction and is very toxic to aquatic life . It’s important to handle such compounds with care, avoiding dust formation and breathing vapours, mist or gas .
Zukünftige Richtungen
The potential for the quinazoline 3-oxide scaffold to undergo transition metal catalyzed cross-dehydrogenative-coupling makes them suitable candidates for the design and synthesis of other novel biologically-relevant molecular hybrids . This information will help medicinal chemistry researchers to design and synthesize new derivatives or analogues to treat various diseases .
Eigenschaften
IUPAC Name |
3-oxidoquinazolin-3-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-10-5-7-3-1-2-4-8(7)9-6-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBZGDNWBRCXHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=[N+](C=N2)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinazoline 3-oxide | |
CAS RN |
32907-43-0 | |
| Record name | Quinazoline 3-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



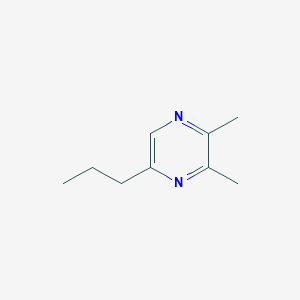

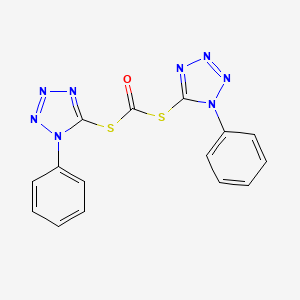



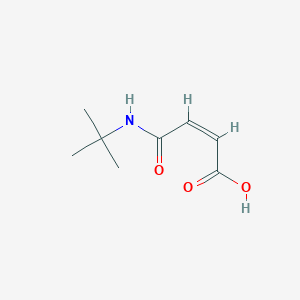

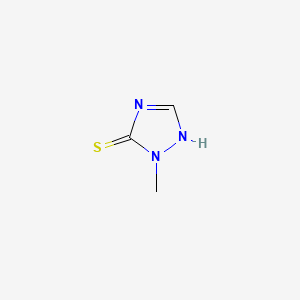


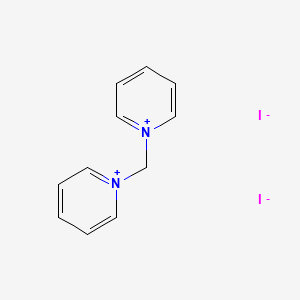
![4-[(3,4,5-trimethoxybenzoyl)amino]butanoic Acid](/img/structure/B3051257.png)
